molecular formula C20H15F3N4O3S B2941173 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 953170-93-9

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2941173
CAS No.: 953170-93-9
M. Wt: 448.42
InChI Key: HGNKAYRFKOZEPA-UHFFFAOYSA-N
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Description

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide: is a complex organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that includes an imidazo[1,2-b]pyridazine core, a methoxy group, and a trifluoromethylbenzenesulfonamide moiety, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

    Attachment of the Phenyl Group: The phenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to understand biochemical pathways and molecular interactions.

Medicine

In medicinal chemistry, N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by disrupting key signaling pathways and promoting oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide: can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable candidate for drug development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3S/c1-30-19-10-9-18-24-17(12-27(18)25-19)13-5-7-15(8-6-13)26-31(28,29)16-4-2-3-14(11-16)20(21,22)23/h2-12,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNKAYRFKOZEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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